molecular formula C6H2BrClN2O B12836055 7-Bromo-2-chlorofuro[3,2-d]pyrimidine

7-Bromo-2-chlorofuro[3,2-d]pyrimidine

Katalognummer: B12836055
Molekulargewicht: 233.45 g/mol
InChI-Schlüssel: MOEAPIZVOMZEED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of bromination and chlorination reactions on furo[3,2-d]pyrimidine derivatives . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-chlorofuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-2-chlorofuro[3,2-d]pyrimidine is unique due to its specific furo[3,2-d]pyrimidine scaffold, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C6H2BrClN2O

Molekulargewicht

233.45 g/mol

IUPAC-Name

7-bromo-2-chlorofuro[3,2-d]pyrimidine

InChI

InChI=1S/C6H2BrClN2O/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H

InChI-Schlüssel

MOEAPIZVOMZEED-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NC(=N1)Cl)C(=CO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.